Ethyl 3-(2,2,2-trifluoroacetyl)benzoate
Overview
Description
Ethyl 3-(2,2,2-Trifluoroacetyl)benzoate (CAS# 898787-11-6) is a useful research chemical . It belongs to the category of carbonyl compounds .
Molecular Structure Analysis
The molecular formula of this compound is C11H9F3O3 . The InChI code is 1S/C11H9F3O3/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14/h3-6H,2H2,1H3 . The molecular weight is 246.18 .Physical and Chemical Properties Analysis
This compound has a boiling point of 289.5°C at 760 mmHg . Its density is 1.283 g/cm3 . The LogP value is 2.60830 , indicating its lipophilicity. It is a solid at room temperature .Scientific Research Applications
Synthesis of Peptidyl Compounds
Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a compound related to Ethyl 3-(2,2,2-trifluoroacetyl)benzoate, was prepared via a Reformatsky reaction. This compound served as a precursor for the synthesis of a potential proteinase inhibitor, highlighting its role in the development of therapeutic agents (Angelastro, Bey, Mehdi, & Peet, 1992).
Development of Fluorinated Compounds
Benzyl trifluoromethyl ketone and ethyl bromoacetate underwent a Reformatsky-type reaction to afford ethyl 3-hydroxy-4-phenyl-3-(trifluoroacetyl)butanoate. This reaction pathway is significant for the synthesis of fluorinated organic compounds, which are essential in various pharmaceuticals and agrochemicals (Coe, Markou, & Tatlow, 1997).
Fluorination Reactions
The interaction of methyl and ethyl 2,4-bis(trifluoroacetoxy)benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution was investigated. This study provides insights into the chemical behavior of trifluoroacetylated compounds under fluorination conditions, contributing to the field of fluorine chemistry (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Nanocage Syntheses
This compound derivatives were involved in the solvent-influenced condensation reactions leading to the formation of nanocages. This research highlights the compound's utility in constructing complex molecular architectures, which could have applications in materials science and nanotechnology (Liu & Warmuth, 2006).
Liquid Crystalline Polysiloxanes
A study on new fluorinated monomers, including derivatives of this compound, explored their application in the synthesis of side chain liquid crystalline polysiloxanes. These materials have potential uses in advanced display technologies and optical materials (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Safety and Hazards
Ethyl 3-(2,2,2-trifluoroacetyl)benzoate is classified as a GHS07 substance . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Properties
IUPAC Name |
ethyl 3-(2,2,2-trifluoroacetyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDNWEUOZHFCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645215 | |
Record name | Ethyl 3-(trifluoroacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-11-6 | |
Record name | Benzoic acid, 3-(2,2,2-trifluoroacetyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(trifluoroacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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